molecular formula C15H11FN2S2 B2876062 5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 338408-63-2

5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2876062
CAS No.: 338408-63-2
M. Wt: 302.39
InChI Key: LMKQKLBIYVDRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of 1,2,3-thiadiazoles, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bio-isostere in drug design . The 1,2,3-thiadiazole core and its isomers are extensively investigated for their broad spectrum of pharmacological properties, including significant antimicrobial and anticancer activities. The incorporation of the benzylsulfanyl and 4-fluorophenyl substituents is a strategic modification aimed at enhancing the molecule's lipophilicity and electronic profile, which can favorably influence its bioavailability and interaction with biological targets . Researchers value this scaffold for its thermal and chemical stability, which provides metabolic stability in experimental models . This compound serves as a critical intermediate for synthesizing novel derivatives for screening against drug-resistant bacterial strains and for developing new chemotherapeutic agents. Please Note: This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-benzylsulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQKLBIYVDRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate, which is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected 1,2,3- and 1,3,4-Thiadiazole Derivatives

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Notable Features Reference
5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole 1,2,3-Thiadiazole 4-Fluorophenyl Benzylsulfanyl Fluorine enhances electronic effects
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole 1,2,3-Thiadiazole 4-Fluorophenyl 3-Methylphenylsulfanyl Methyl group modifies steric effects
5-(4-Methoxyphenoxy)-4-(thiophen-2-yl)-1,2,3-thiadiazole 1,2,3-Thiadiazole Thiophen-2-yl 4-Methoxyphenoxy Methoxy group increases polarity
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole 1,3,4-Thiadiazole 4-Methylphenyl Complex sulfur-containing chains Adaptable for medicinal applications

Key Observations:

Steric Considerations : The benzylsulfanyl group provides greater steric hindrance than smaller substituents (e.g., 3-methylphenylsulfanyl), which may influence binding affinities in biological systems .

Core Heteroatom Arrangement : 1,2,3-Thiadiazoles (target compound) differ from 1,3,4-thiadiazoles in ring structure, affecting dipole moments and hydrogen-bonding capabilities. For instance, 1,3,4-thiadiazoles often exhibit higher planarity, enhancing π-π stacking interactions in crystal lattices .

Biological Activity

5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds that have shown a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of these compounds significantly influence their biological efficacy. The introduction of substituents like benzylsulfanyl and fluorophenyl enhances their pharmacological profiles.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 5-(benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole derivatives.

  • Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. For instance, compounds with fluorinated substitutions showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase and triggering the mitochondrial apoptotic pathway .

Antimicrobial Activity

The antimicrobial properties of 5-(benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole have also been investigated:

  • Antibacterial Efficacy : The compound has shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 25 μg/mL to 50 μg/mL .
  • Antifungal Properties : Additionally, some derivatives demonstrated antifungal activity against strains such as Candida albicans, with MIC values comparable to standard antifungal agents .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of 5-(benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole:

Activity Tested Cell Lines/Bacteria IC50/MIC Values Reference
AnticancerHeLa0.37 µM
MCF-73.31 µM
AntibacterialE. coli25 μg/mL
S. aureus50 μg/mL
AntifungalCandida albicansComparable to ketoconazole

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Cytotoxicity Against Cancer Cells : A study reported that N-benzyl-5-(4-fluorophenyl)-1,2,3-thiadiazole-2-amines exhibited higher inhibitory activities than cisplatin in breast cancer cell lines (MDA-MB-231), indicating promising anticancer properties .
  • Antimicrobial Screening : Research on various thiadiazole derivatives showed enhanced antibacterial activity when specific substituents were introduced, demonstrating structure-activity relationships that can guide future drug design .

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